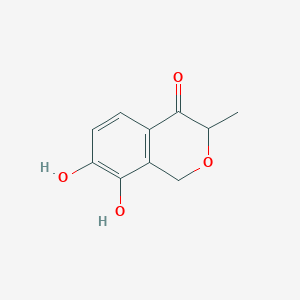

7,8-Dihydroxy-3-methylisochroman-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7,8-Dihydroxy-3-methylisochroman-4-one is a novel and structurally distinct natural polyphenolic molecule. It has been isolated from the peel of a banana (Musa sapientum L.) and exhibits potent antihypertensive and antioxidant activities . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-3-methylisochroman-4-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the isochroman-4-one core structure. The hydroxyl groups at positions 7 and 8 are introduced through selective hydroxylation reactions .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves scalable organic synthesis techniques. These methods ensure the efficient production of the compound with high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 7,8-Dihydroxy-3-methylisochroman-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carbonyl group in the isochroman-4-one core can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers or esters .

Wissenschaftliche Forschungsanwendungen

7,8-Dihydroxy-3-methylisochroman-4-one, a natural isochromanone found in banana peels, has demonstrated a range of biological activities, making it a compound of interest in scientific research .

Scientific Research Applications

Antihypertensive Activity: this compound exhibits potent antihypertensive effects .

- A study showed that the compound significantly lowered blood pressure in renal hypertensive rats .

- The mechanism of action is related to its function as an ACE (angiotensin-converting enzyme) inhibitor .

Acetylcholinesterase (AChE) Inhibition and Alzheimer's Disease: Derivatives of this compound have been explored for their potential in treating Alzheimer's disease (AD) .

- In one study, novel isochroman-4-one derivatives were synthesized and evaluated for their anti-AD potential .

- Compound 10a [( Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide] showed potent anti-AChE activity and modest antioxidant activity . It acts as a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme .

- In silico screening suggests that these compounds can penetrate the blood-brain barrier, which is crucial for treating neurodegenerative diseases .

- Further research indicated that compound 10a also possesses low cytotoxicity and moderate anti-Aβ aggregation efficacy .

Other Potential Applications:

- This compound displays antioxidant activities .

- It can be used as a precursor to prepare a variety of medicinal agents .

- Its structural modification can lead to analogs with more potent activity than the natural compound . For example, structural modification of (±)-XJP provided an analog of it, named (±)-XJP-B, which displayed more potent activity than natural (±)-XJP .

Data Table of Biological Activities

Case Studies

- Antihypertensive Effect in Rats : Animal studies involving renal hypertensive rats demonstrated a significant reduction in blood pressure upon administration of this compound, underscoring its potential as an antihypertensive agent .

- Alzheimer’s Disease Research : In vitro and in silico studies have explored novel isochroman-4-one derivatives, showing promising results for AChE inhibition and blood-brain barrier penetration, suggesting potential therapeutic avenues for Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 7,8-Dihydroxy-3-methylisochroman-4-one involves its interaction with molecular targets such as acetylcholinesterase. It acts as a dual-binding inhibitor, binding to both the catalytic anionic site and the peripheral anionic site of the enzyme. This inhibition prevents the breakdown of acetylcholine, thereby increasing its levels in the brain and improving cognitive function . Additionally, its antioxidant properties help in reducing oxidative stress, which is a contributing factor in neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

7,8-Dihydroxyflavone: Another compound with neuroprotective properties, but with a different core structure.

3,4-Dihydroxyphenylacetic acid: Known for its antioxidant activity, but lacks the isochroman-4-one core.

Quercetin: A well-known flavonoid with antioxidant and anti-inflammatory properties.

Uniqueness: 7,8-Dihydroxy-3-methylisochroman-4-one is unique due to its dual-binding inhibition mechanism on acetylcholinesterase and its potent antioxidant activity. This combination of properties makes it a promising candidate for therapeutic applications, particularly in the treatment of Alzheimer’s disease .

Eigenschaften

CAS-Nummer |

945619-75-0 |

|---|---|

Molekularformel |

C10H10O4 |

Molekulargewicht |

194.18 g/mol |

IUPAC-Name |

7,8-dihydroxy-3-methyl-1H-isochromen-4-one |

InChI |

InChI=1S/C10H10O4/c1-5-9(12)6-2-3-8(11)10(13)7(6)4-14-5/h2-3,5,11,13H,4H2,1H3 |

InChI-Schlüssel |

XMPDGGPOGJOFIJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(=O)C2=C(CO1)C(=C(C=C2)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.